![molecular formula C54H85NaO27S B1673334 Holothurin A CAS No. 38-26-6](/img/structure/B1673334.png)
Holothurin A
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Description
Holothurin A is a triterpene glycoside.
Scientific Research Applications
Anticancer Properties
Holothurin A has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxicity against various cancer cell lines, including:
- Hepatoma (HepG2)
- Cervical Cancer (HeLa)
- Leukemia (K562)
Case Study: Cytotoxicity Assessment
A study conducted by Wang et al. evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 Value (µg/mL) |
---|---|
HeLa | 3.76 |
K562 | 8.94 |
HepG2 | 3.46 |
These findings suggest that this compound possesses significant potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-Angiogenic Activity
This compound has shown promising anti-angiogenic properties, which are crucial in cancer treatment as they prevent the formation of new blood vessels that supply tumors.
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties, making it relevant in treating conditions associated with inflammation.
Case Study: Vaginal Candidiasis
A study investigated the effects of this compound combined with caspofungin on Candida albicans infections. The results indicated a significant reduction in the number of C. albicans colonies and inflammatory cells, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens.
Research Findings
In vitro studies have shown that this compound can reduce the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .
Clinical Implications
This compound's applications extend beyond laboratory settings into potential clinical uses, particularly in cancer therapy and infection management.
Clinical Study Insights
Recent reviews highlight the effectiveness of sea cucumber-derived bioactives like this compound in enhancing the efficacy of conventional treatments such as chemotherapy and radiotherapy . For instance, Malyarenko et al. reported that combining this compound with radiation therapy improved leukocyte recovery and reduced tumor growth in irradiated mice .
Properties
CAS No. |
38-26-6 |
---|---|
Molecular Formula |
C54H85NaO27S |
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
sodium;[(3R,4R,5R,6S)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C54H86O27S.Na/c1-22-39(76-45-38(64)41(33(59)26(20-56)74-45)77-44-37(63)40(70-9)32(58)25(19-55)73-44)35(61)36(62)43(72-22)78-42-34(60)27(81-82(67,68)69)21-71-46(42)75-30-13-15-50(6)24-18-29(57)54-47(65)80-52(8,31-12-14-48(2,3)79-31)53(54,66)17-16-51(54,7)23(24)10-11-28(50)49(30,4)5;/h18,22-23,25-46,55-64,66H,10-17,19-21H2,1-9H3,(H,67,68,69);/q;+1/p-1/t22-,23-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,50-,51+,52+,53+,54-;/m1./s1 |
InChI Key |
KXDQPKMJSMCBEY-VOFJYVFSSA-M |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H]([C@@]67[C@]5(CC[C@@]6([C@](OC7=O)(C)[C@@H]8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OC)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)C8CCC(O8)(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Holothurin A; |
Origin of Product |
United States |
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